molecular formula C13H13BrN2O3 B14956008 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

Cat. No.: B14956008
M. Wt: 325.16 g/mol
InChI Key: KLKULSGPVZANQA-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring in the structure of this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate typically involves the reaction of 5-bromoindole with glycine methyl ester in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can be compared with other indole derivatives such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.

    Indole-3-acetic acid: A plant hormone with various biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycinate moiety, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C13H13BrN2O3/c1-19-13(18)7-15-12(17)8-16-5-4-9-6-10(14)2-3-11(9)16/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

KLKULSGPVZANQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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